

# thermodynamic stability of cerium iron phases

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest				
Compound Name:	Cerium;iron			
Cat. No.:	B15488352	Get Quote		

An In-depth Technical Guide to the Thermodynamic Stability of Cerium-Iron Phases

#### Introduction

The cerium-iron (Ce-Fe) binary system is a cornerstone in the development of advanced magnetic materials. Cerium, being the most abundant and least expensive rare-earth element, offers a cost-effective alternative to neodymium and other critical rare earths in permanent magnets.[1] A thorough understanding of the thermodynamic stability of the various Ce-Fe phases is crucial for designing alloys with optimized magnetic properties, predicting their behavior during synthesis and processing, and ensuring their long-term performance. This guide provides a comprehensive overview of the stable intermetallic compounds in the Ce-Fe system, their thermodynamic properties, the experimental and computational methods used for their characterization, and the key phase relationships that govern their formation.

# Stable Intermetallic Phases in the Ce-Fe System

The Ce-Fe phase diagram is characterized by the presence of two stable intermediate compounds: CeFe<sub>2</sub> and Ce<sub>2</sub>Fe<sub>17</sub>.[2][3] Both of these compounds are formed through peritectic reactions, which are reactions where a solid and a liquid phase react at a specific temperature and composition to form a new solid phase.[2][3]

- CeFe2: This phase possesses the cubic Laves phase C15 crystal structure.
- Ce<sub>2</sub>Fe<sub>17</sub>: This compound exhibits a more complex crystal structure. It can crystallize in either the rhombohedral Th<sub>2</sub>Zn<sub>17</sub>-type structure (space group R-3m) or the hexagonal Th<sub>2</sub>Ni<sub>17</sub>-type



structure (space group P6<sub>3</sub>/mmc), depending on the rare-earth element. For cerium, the rhombohedral structure is observed.[4][5]

While reports of other phases like CeFe<sub>5</sub> exist in the literature, CeFe<sub>2</sub> and Ce<sub>2</sub>Fe<sub>17</sub> are the established stable intermetallic compounds in the binary system under equilibrium conditions.
[2]

# **Thermodynamic Data**

The thermodynamic stability of a phase is quantified by its enthalpy and Gibbs free energy of formation. A negative value for these parameters indicates that the formation of the compound from its constituent elements is an energetically favorable process.

#### **Enthalpy of Formation**

The enthalpy of formation ( $\Delta$ Hf) represents the change in heat content when one mole of a compound is formed from its elements in their standard states.[6] Calorimetric measurements and computational models have been used to determine these values for Ce-Fe phases.

Phase	Formation Enthalpy (ΔHf) at 298 K	Method	Reference
CeFe <sub>2</sub>	-2.9 kJ/mol of atoms	Calorimetry (evaluation)	[7]
Ce <sub>2</sub> Fe <sub>17</sub>	-1.5 kJ/mol of atoms	Calorimetry (evaluation)	[7]
CeFe <sub>12</sub> (Solid Solution)	+5.9 kJ/mol	Miedema's Model (Calculation)	[8]
CeFe <sub>10</sub> Si <sub>2</sub> (Solid Solution)	-10.3 kJ/mol	Miedema's Model (Calculation)	[8]

Note: The values are reported in kJ per mole of atoms in the compound.

The data shows that the stable intermetallic phases, CeFe<sub>2</sub> and Ce<sub>2</sub>Fe<sub>17</sub>, have negative enthalpies of formation, confirming their stability relative to the elemental constituents. The



positive enthalpy for the hypothetical CeFe<sub>12</sub> solid solution suggests its instability in the binary system, while the addition of a stabilizing element like silicon can make its formation favorable.
[8]

#### **Mixing Enthalpy of Liquid Alloys**

Calorimetric studies of liquid Ce-Fe alloys provide insight into the interactions between the elements in the molten state.

System	Minimum Mixing Enthalpy (ΔHmix)	Composition (at. % Ce)	Temperature (K)	Reference
Liquid Ce-Fe	-1.0 kJ/mol	36	1830	[7]

The small negative mixing enthalpy indicates a slight exothermic interaction between cerium and iron in the liquid phase.[7]

#### The Cerium-Iron Phase Diagram

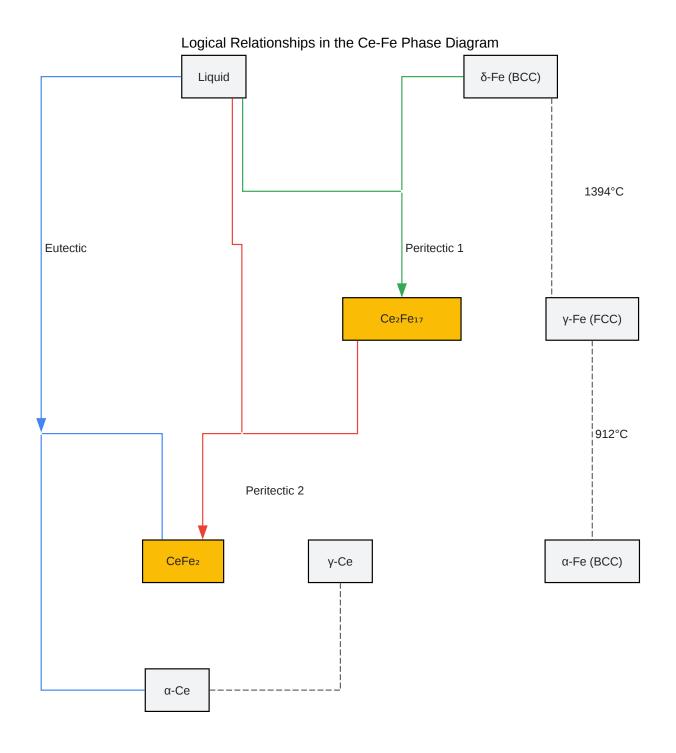
The Ce-Fe phase diagram, calculated using the CALPHAD method, illustrates the stable phases as a function of temperature and composition.[9][10]

#### **Key Features:**

- Intermediate Compounds: The diagram is dominated by the two line compounds, CeFe<sub>2</sub> and Ce<sub>2</sub>Fe<sub>17</sub>.
- Peritectic Reactions:
  - Liquid + δ-Fe ↔ Ce<sub>2</sub>Fe<sub>17</sub>
  - Liquid + Ce<sub>2</sub>Fe<sub>17</sub> ↔ CeFe<sub>2</sub>
- Eutectic Reaction: There is a eutectic reaction on the cerium-rich side of the diagram at a temperature of 592°C, where the liquid phase transforms into two solid phases (α-Ce and CeFe<sub>2</sub>).[2]



• Allotropic Transformations: The diagram also shows the allotropic phase transformations of pure iron ( $\delta$ -Fe,  $\gamma$ -Fe,  $\alpha$ -Fe) and pure cerium.[11]



Click to download full resolution via product page



Caption: Key phase reactions in the Ce-Fe system.

# **Experimental and Computational Protocols**

The determination of thermodynamic stability in the Ce-Fe system relies on a combination of sophisticated experimental techniques and powerful computational modeling.

# CALPHAD (Calculation of Phase Diagrams) Methodology

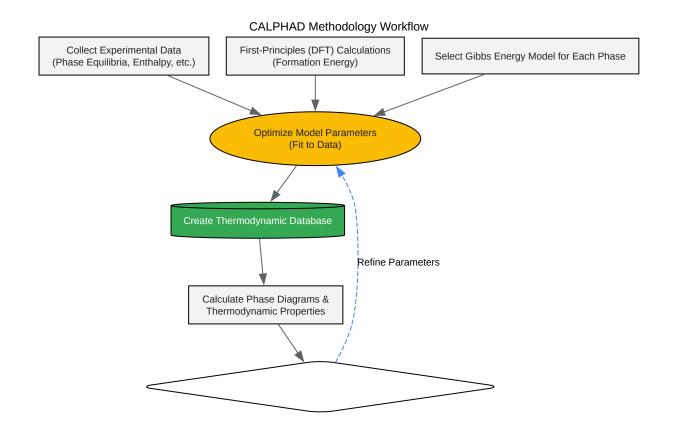
The CALPHAD approach is a cornerstone of modern computational thermodynamics, enabling the prediction of phase diagrams and thermodynamic properties of multicomponent systems.

[12]

#### Protocol:

- Literature Review & Data Collection: A comprehensive search is conducted for all available experimental data, including phase equilibria (e.g., transition temperatures, phase boundaries), crystallographic information, and thermochemical data (e.g., enthalpies of formation, mixing, and heat capacity).[12]
- Model Selection: A Gibbs free energy model is chosen for each phase in the system.
   Solution phases (like liquid or solid solutions) are often described using models like the substitutional solution model, while intermetallic compounds are typically treated as stoichiometric or ordered phases.[12][13]
- Parameter Optimization: The adjustable parameters within the Gibbs energy models are
  optimized using specialized software. This process involves fitting the models to the
  collected experimental data to create a self-consistent thermodynamic database.[13]
- Database Validation: The resulting database is validated by comparing calculated phase diagrams and thermodynamic properties against the original experimental data and, where possible, against data not used in the optimization.





Click to download full resolution via product page

Caption: The iterative process of the CALPHAD method.

#### **First-Principles Calculations (DFT)**

Density Functional Theory (DFT) is a quantum mechanical modeling method used to compute the electronic structure and total energy of materials from first principles.

#### Protocol:

• Structure Definition: The crystal structures of the Ce-Fe phases (e.g., CeFe<sub>2</sub>, Ce<sub>2</sub>Fe<sub>17</sub>) are defined by specifying the lattice parameters and atomic positions.



- Energy Calculation: The total energy of the compounds and their constituent elements (Ce and Fe in their stable crystal structures) is calculated.
- Formation Energy Calculation: The formation energy (Ef) is determined using the formula:
   Ef(CexFey) = Etotal(CexFey) x \* Etotal(Ce) y \* Etotal(Fe) A negative formation energy
   indicates that the compound is stable with respect to decomposition into its elemental
   components.[1]
- Phonon Calculations: To confirm dynamic stability, phonon dispersion curves are calculated. The absence of imaginary frequencies across the Brillouin zone indicates that the crystal lattice is stable against atomic vibrations.[1]

# **Experimental Characterization Workflow**

A typical experimental workflow to gather data for thermodynamic assessment involves alloy synthesis and multi-faceted analysis.

#### Protocol:

- Sample Preparation: Alloys of varying Ce-Fe compositions are prepared, often by arcmelting the pure elements in an inert atmosphere (e.g., argon) to prevent oxidation.
- Homogenization: The as-cast samples are annealed at high temperatures (e.g., 800-1000°C) for an extended period (days to weeks) in sealed quartz tubes to achieve phase equilibrium.
   [14]
- Phase Analysis (XRD): X-ray Diffraction is performed on the annealed samples to identify the crystal structures of the phases present at equilibrium.
- Microstructural Analysis (SEM/EDS): Scanning Electron Microscopy is used to visualize the
  microstructure of the equilibrated alloys. Energy Dispersive X-ray Spectroscopy is used to
  determine the elemental composition of each distinct phase.[15]
- Thermal Analysis (DTA/DSC): Differential Thermal Analysis or Differential Scanning
  Calorimetry is used to measure the temperatures of phase transitions, such as eutectic,
  peritectic, and melting points, by detecting the heat absorbed or released during heating and
  cooling cycles.[15]



# Sample Preparation Arc Melting of Pure Ce and Fe High-Temp Annealing (Homogenization) Characterization Microstructure & Composition (SEM/EDS) Transition Temperatures (DTA/DSC) Data Integration Input for CALPHAD Modeling

Experimental Workflow for Thermodynamic Analysis

Click to download full resolution via product page

Caption: From sample synthesis to data for modeling.

#### Conclusion

The thermodynamic stability of the cerium-iron system is defined by two primary intermetallic compounds, CeFe² and Ce²Fe¹¹, both of which exhibit negative enthalpies of formation. Their stability and phase relationships are well-described by the Ce-Fe phase diagram, which has been refined through the powerful CALPHAD methodology. This computational approach, supported by experimental data from techniques like XRD, SEM/EDS, and DTA, as well as first-principles calculations, provides a robust framework for understanding and predicting phase behavior. For researchers and materials scientists, this knowledge is fundamental to the continued development of Ce-based alloys for high-performance applications, particularly in the pursuit of next-generation permanent magnets.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.aps.org [journals.aps.org]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Structural, Magnetic, and Magnetocaloric Properties of Ce2(Fe, Co)17 Compounds: Tuning Magnetic Transitions and Enhancing Refrigeration Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Standard enthalpy of formation Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic Modeling of Formation Enthalpies of Amorphous and Crystalline Phases in Zr, Nd, and Ce-Substituted Fe-Si Systems [mdpi.com]
- 9. Ce-Fe Phase Diagram and Database (GeDb for FactSage) [rccm.co.jp]
- 10. Ce-Fe (Cerium-Iron) ProQuest [proquest.com]
- 11. Allotropes of iron Wikipedia [en.wikipedia.org]
- 12. thermocalc.com [thermocalc.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Solidification Behavior of Dy-Tb-Fe Alloys through Experimental Study and Thermodynamic Calculation [mdpi.com]
- To cite this document: BenchChem. [thermodynamic stability of cerium iron phases].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15488352#thermodynamic-stability-of-cerium-iron-phases]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com